

Application Notes and Protocols for Assessing Enmetazobactam Stability in Solution

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Compound of Interest		
Compound Name:	Enmetazobactam	
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These application notes provide detailed protocols for assessing the stability of enmetazobactam, a novel β -lactamase inhibitor, in various solution-based conditions. The methodologies outlined are essential for pre-formulation studies, formulation development, and quality control of enmetazobactam-containing pharmaceutical products.

Introduction

Enmetazobactam is a penicillanic acid sulfone derivative that acts as an extended-spectrum β -lactamase (ESBL) inhibitor.[1] It is often used in combination with β -lactam antibiotics, such as cefepime, to protect them from degradation by ESBLs, thereby restoring their efficacy against resistant bacteria.[1] Understanding the stability of **enmetazobactam** in solution is critical for ensuring its therapeutic efficacy and safety. This document outlines protocols for stability testing under various conditions, including different solvents, temperatures, and pH values, as well as forced degradation studies to identify potential degradation products.

Stability of Enmetazobactam in Infusion Solutions

Enmetazobactam has demonstrated excellent chemical stability in common infusion solutions, making it suitable for extended infusions.[2][3] The primary stability criteria are the retention of more than 90% of the initial concentration and a pH change of less than one unit over a 24-hour period.[2][3][4]



Data Presentation: Stability in Intravenous Solvents % of Initial Concent Light **Duratio Temper** pН Contain Concent ration Solvent **Variatio** ature **Exposur** ration er (mg/mL) (°C) (hours) Retaine d Polyprop 0.9% 31.25 ylene 22-25 Exposed 24 <1 unit >90% NaCl Syringe 5% Polyprop >90% 31.25 Dextrose ylene 22-25 Exposed 24 <1 unit (D5W) Syringe Silicone 0.9% Elastome 6.25 32 Covered 24 >90% <1 unit NaCl ric Diffuser Silicone 5% Elastome Covered 6.25 Dextrose 32 24 >90% <1 unit ric (D5W) Diffuser Polyisopr ene 0.9% 6.25 Elastome 32 Covered 24 >90% <1 unit NaCl ric Diffuser Polyisopr 5% ene 6.25 Dextrose Elastome Covered 24 >90% <1 unit 32 (D5W) ric Diffuser

Analytical Methodologies for Stability Assessment



A validated, stability-indicating analytical method is crucial for accurately quantifying **enmetazobactam** and separating it from any degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed for this purpose.[5][6][7]

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a general method for the simultaneous estimation of cefepime and **enmetazobactam**, which can be adapted for the analysis of **enmetazobactam** alone.[5]

Chromatographic Conditions:

Parameter	Specification
Column	C8 or C18, 5 μm particle size
Mobile Phase	A precise ratio of water and an organic solvent (e.g., acetonitrile or methanol), optimized for resolution. A buffer such as potassium dihydrogen phosphate may be used to control pH.
Flow Rate	1.0 mL/min
Detection	Diode-Array Detector (DAD) or UV detector at an appropriate wavelength.
Injection Volume	10-20 μL
Column Temperature	Ambient or controlled (e.g., 25°C)

Method Validation:

The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5]

Protocol: UPLC-MS/MS Method for Quantification in Human Plasma



This method is suitable for pharmacokinetic studies and can be adapted for in vitro stability testing.[7]

Sample Preparation:

Protein precipitation with acetonitrile is a common method for plasma samples.[7]

Chromatographic and Mass Spectrometric Conditions:

Parameter	Specification
Column	Acquity BEH HILIC column (50 mm \times 2.1 mm, 1.7 μ m)
Mobile Phase	A gradient of ammonium formate in water and acetonitrile.
Mass Spectrometer	Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Detection	Multiple Reaction Monitoring (MRM)

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of **enmetazobactam**.[8] These studies also help in developing and validating stability-indicating analytical methods.[5]

Protocol: Forced Degradation of Enmetazobactam

Stress Conditions:

Prepare solutions of **enmetazobactam** and expose them to the following conditions:



Stress Condition	Reagent/Condition	Duration
Acid Hydrolysis	0.1 N HCl	24 hours at room temperature
Base Hydrolysis	0.1 N NaOH	24 hours at room temperature
Oxidative Degradation	3% H ₂ O ₂	24 hours at room temperature
Thermal Degradation	60°C in a hot air oven	24 hours
Photostability	Exposure to UV light	As per ICH Q1B guidelines
Neutral Hydrolysis	Purified Water	24 hours at room temperature

Procedure:

- Prepare a stock solution of enmetazobactam in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
- For each stress condition, mix an aliquot of the stock solution with the respective stressor.
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method.
- Quantify the amount of enmetazobactam remaining and identify and quantify any degradation products.

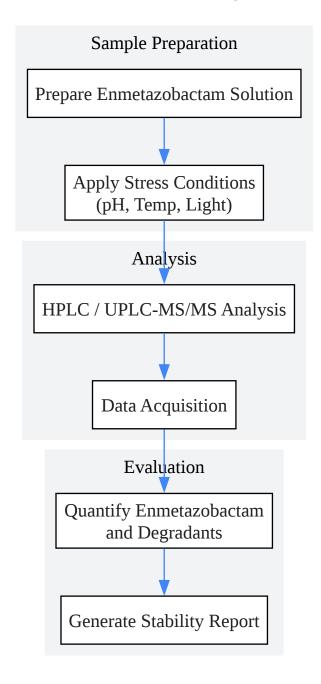
Data Presentation: Representative Forced Degradation Data for a β -lactam/ β -lactamase Inhibitor Combination (Cefepime/Tazobactam)

Note: Specific quantitative data for **enmetazobactam** forced degradation is not readily available in the public domain. The following data for a similar combination is provided as an illustrative example.



Stress Condition	% Degradation of Cefepime	% Degradation of Tazobactam
Oxidative (2% H ₂ O ₂ , 1 hour)	12.50%	6.22%

Visualization of Workflows and Pathways Experimental Workflow for Stability Testing





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Caption: Workflow for assessing **enmetazobactam** stability.

Proposed Chemical Degradation Pathway of Enmetazobactam



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Caption: Proposed degradation pathway for **enmetazobactam**.

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